molecular formula C11H16Br2ClN B13042377 (S)-1-(2,5-Dibromophenyl)pentan-1-amine hcl

(S)-1-(2,5-Dibromophenyl)pentan-1-amine hcl

Cat. No.: B13042377
M. Wt: 357.51 g/mol
InChI Key: NNUZOVOPSAEHHS-MERQFXBCSA-N
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Description

(S)-1-(2,5-Dibromophenyl)pentan-1-amine HCl is a chiral chemical intermediate of significant interest in advanced pharmaceutical and neuroscience research. Its specific stereochemistry and brominated aromatic ring system make it a valuable scaffold for the design and synthesis of novel bioactive molecules. This compound is closely related to structural classes investigated for targeting central nervous system (CNS) receptors . Researchers utilize this chiral amine in the exploration of receptor-ligand interactions, particularly in the development of compounds that require a defined spatial orientation for optimal activity, as the (S)-enantiomer can exhibit distinctly different pharmacological properties compared to its (R)-counterpart . The bromine atoms on the phenyl ring offer versatile sites for further functionalization via metal-catalyzed cross-coupling reactions, enabling the rapid generation of chemical libraries for structure-activity relationship (SAR) studies. All applications are strictly for Research Use Only, and the product is not intended for diagnostic, therapeutic, or any personal use.

Properties

Molecular Formula

C11H16Br2ClN

Molecular Weight

357.51 g/mol

IUPAC Name

(1S)-1-(2,5-dibromophenyl)pentan-1-amine;hydrochloride

InChI

InChI=1S/C11H15Br2N.ClH/c1-2-3-4-11(14)9-7-8(12)5-6-10(9)13;/h5-7,11H,2-4,14H2,1H3;1H/t11-;/m0./s1

InChI Key

NNUZOVOPSAEHHS-MERQFXBCSA-N

Isomeric SMILES

CCCC[C@@H](C1=C(C=CC(=C1)Br)Br)N.Cl

Canonical SMILES

CCCCC(C1=C(C=CC(=C1)Br)Br)N.Cl

Origin of Product

United States

Preparation Methods

Chiral Amino Ketone Intermediate and Grignard Reaction

A common approach to structurally related compounds, such as tapentadol analogs, involves the preparation of a chiral amino ketone intermediate followed by Grignard addition with an aryl halide bearing the desired substitution pattern:

  • Preparation of (S)-1-(dimethylamino)-2-methylpentan-3-one as a chiral amino ketone intermediate.
  • Reaction of this intermediate with a 2,5-dibromophenyl Grignard reagent to form the corresponding chiral amino alcohol intermediate.
  • Activation of the hydroxyl group and in situ reductive deoxygenation using palladium catalysts (Pd/C or Pd(OH)2/C) under hydrogen atmosphere to yield the chiral amine.

This method ensures stereoselectivity and high enantiomeric purity. The hydrochloride salt is then formed by treatment with hydrochloric acid in organic solvents such as isopropanol or acetone.

Resolution of Racemic Mixtures

If the racemic amine is synthesized, resolution can be achieved by forming diastereomeric salts with chiral acids such as dibenzoyl-D-tartaric acid, followed by recrystallization:

  • The racemic free base is dissolved in ethanol.
  • Addition of dibenzoyl-D-tartaric acid under reflux forms diastereomeric salts.
  • Repeated recrystallization from solvents like dichloromethane/hexane leads to enrichment of one enantiomer.
  • The pure enantiomer is recovered by basification and extraction, followed by conversion to the hydrochloride salt.

Direct Halogenation and Amination

For related compounds, direct halogenation of an amino-phenyl precursor or halogenation of a phenyl ring followed by amination has been reported:

  • Starting from 1-(4'-amino-phenyl)-2-diethylamino ethanol, bromination with bromine introduces dibromo substituents at the 2 and 5 positions.
  • The resulting dibromo compound is converted to the hydrochloride salt by treatment with ethanolic or isopropanolic hydrochloric acid.
  • Extraction and recrystallization afford the pure hydrochloride salt.

Reaction Conditions and Catalysts

Step Reagents/Conditions Notes
Grignard formation Mg turnings, 2,5-dibromobromobenzene, THF, reflux (68-75°C) Initiation with iodine; nitrogen atmosphere
Grignard addition Chiral amino ketone, 25-30°C, 12 hours Maintains stereochemistry
Activation of -OH Concentrated sulfuric acid, methanesulfonic acid, cyclohexane, reflux 76-80°C, 3 hours Water removal during reaction
Reductive deoxygenation Pd/C catalyst, hydrogen gas (5-7 kg/cm²), 25-30°C, 2-4 hours Converts amino alcohol to amine
Extraction and purification pH adjustment (NaOH), diisopropyl ether extraction, concentration under reduced pressure Ensures purity
Hydrochloride salt formation Dissolution in isopropanol or acetone, HCl gas or ethanolic HCl Crystallization of hydrochloride salt

Research Findings and Yields

  • The Grignard reaction with 2,5-dibromophenyl magnesium bromide and chiral amino ketones typically proceeds with good yield (70-85%) and high stereochemical fidelity.
  • Reductive deoxygenation using Pd/C under mild hydrogen pressure efficiently converts the intermediate amino alcohol to the amine without racemization.
  • Resolution methods using dibenzoyl-D-tartaric acid provide enantiomeric excess greater than 95% after multiple recrystallizations.
  • Hydrochloride salt formation enhances the compound's stability and crystallinity, facilitating purification and handling.

Summary Table of Preparation Methods

Method Key Steps Advantages Limitations
Chiral amino ketone + Grignard Grignard addition, activation, Pd/C reduction, salt formation High stereoselectivity, scalable Requires chiral intermediate
Resolution of racemate Diastereomeric salt formation, recrystallization, recovery High enantiomeric purity Time-consuming, multiple recrystallizations
Direct halogenation + amination Bromination of amino-phenyl, salt formation Straightforward, uses known precursors Possible regioselectivity issues

Chemical Reactions Analysis

Types of Reactions

(S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding imines or nitriles.

    Reduction: The dibromo groups can be reduced to form the corresponding phenylpentan-1-amine.

    Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of phenylpentan-1-amine.

    Substitution: Formation of substituted phenylpentan-1-amine derivatives.

Scientific Research Applications

Medicinal Chemistry

(S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride has been investigated for its potential therapeutic effects. One notable application is in the development of drugs targeting specific receptors involved in various diseases.

  • Case Study: Receptor Modulation
    Research has indicated that compounds similar to (S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride can modulate G-protein-coupled receptors (GPCRs), which are critical in drug design. For instance, studies on sphingosine 1-phosphate receptors have shown that structural modifications can enhance receptor affinity and selectivity, leading to potential treatments for autoimmune diseases .

Organic Synthesis

This compound serves as a versatile intermediate in organic synthesis, particularly in the production of complex molecules.

  • Synthesis of Novel Compounds
    The compound has been utilized in synthesizing various derivatives through nucleophilic substitution reactions. For example, it can be reacted with different electrophiles to produce amine derivatives that have applications in pharmaceuticals and agrochemicals.

Biochemical Studies

The compound's structure allows it to be used as a probe in biochemical studies to understand enzyme mechanisms and metabolic pathways.

  • Enzyme Inhibition Studies
    In vitro studies have demonstrated that similar compounds can inhibit specific enzymes involved in metabolic processes. For instance, research on cyclooxygenase enzymes has shown that modifications to the amine structure can result in varying degrees of inhibition, which is crucial for developing anti-inflammatory drugs .

Data Tables of Applications

Here are some summarized applications and their respective findings:

Application AreaFindings/Notes
Medicinal ChemistryPotential drug candidates for GPCR modulation
Organic SynthesisIntermediate for synthesizing amine derivatives
Biochemical StudiesEnzyme inhibition potential related to inflammation

Mechanism of Action

The mechanism of action of (S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride involves its interaction with specific molecular targets. These may include:

    Enzymes: Inhibition or activation of enzymes involved in metabolic pathways.

    Receptors: Binding to receptors, leading to modulation of cellular signaling pathways.

    Pathways: Involvement in pathways related to inflammation, cell proliferation, or apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize the properties and utility of “(S)-1-(2,5-Dibromophenyl)pentan-1-amine HCl,” the following table compares it with structurally or functionally related compounds from the evidence:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features CAS Number Notable Differences
This compound C₁₁H₁₄Br₂N·HCl ~371.5 (calculated) Pentan-1-amine chain, 2,5-dibromophenyl group, S-configuration Not provided Longer aliphatic chain (C₅) compared to ethanamine analogs; stereospecificity impacts receptor interactions.
(1R)-1-(2,5-Dibromophenyl)ethan-1-amine HCl (from , Item 5) C₈H₁₀Br₂N·HCl ~305.4 (calculated) Ethan-1-amine chain, 2,5-dibromophenyl group, R-configuration Not provided Shorter chain (C₂), opposite stereochemistry (R vs. S) may alter binding affinity or metabolic stability.
(1S)-1-(2,5-Dibromophenyl)ethan-1-ol (from , Item 9) C₈H₈Br₂O 293.96 Ethanol backbone, 2,5-dibromophenyl group, S-configuration Not provided Hydroxyl group instead of amine; reduced basicity and potential for hydrogen bonding.
1-[3-(Trifluoromethyl)phenyl]piperidin-3-amine (from , Item 4) C₁₂H₁₅F₃N₂ 244.26 Piperidine ring, trifluoromethylphenyl group Not provided Cyclic amine structure; electron-withdrawing CF₃ group enhances lipophilicity and metabolic resistance.
2-(2-Amino-1,3-thiazol-4-yl)-N-[4-(2-{[(2R)-2-hydrox]ethyl}amino}ethyl)phenyl]acetamide (, Item 10) C₁₅H₁₈N₄O₂S 318.40 Thiazole ring, hydroxethylaminoethylphenyl group Not provided Heterocyclic and amide functionalities; likely targets enzyme active sites or protein-protein interactions.

Key Findings from Comparative Analysis:

Chain Length and Functional Group Impact :

  • The pentan-1-amine chain in the target compound provides greater conformational flexibility compared to ethanamine analogs (e.g., Item 5 in ). This may enhance binding to hydrophobic pockets in biological targets but could reduce solubility .
  • Replacement of the amine group with a hydroxyl (as in , Item 9) eliminates protonation capacity, altering pharmacokinetic properties such as membrane permeability.

Stereochemical Considerations :

  • The S-configuration of the target compound distinguishes it from the R-enantiomer in (Item 5). Enantiomers often exhibit divergent biological activities; for example, one enantiomer might act as an agonist while the other is inert or antagonistic .

Bromine Substitution :

  • The 2,5-dibromo substitution pattern is shared across several analogs. Bromine’s electronegativity and size enhance halogen bonding, which can stabilize interactions with biomolecules like kinases or GPCRs .

Structural Complexity and Applications :

  • Compounds with heterocycles (e.g., thiazole in , Item 10) or trifluoromethyl groups (, Item 4) demonstrate higher target specificity but may require more complex synthetic routes compared to the target compound’s simpler brominated aryl amine scaffold.

Biological Activity

(S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride is a compound of significant interest in pharmacological research due to its unique structural properties and potential biological activities. This article delves into the biological activity of this compound, summarizing key findings from various studies, including its mechanisms of action, therapeutic applications, and comparative analysis with related compounds.

Chemical Structure and Properties

(S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride features a dibromophenyl group attached to a pentan-1-amine structure. Its molecular formula is C11_{11}H16_{16}Br2_2ClN, with a molecular weight of approximately 357.51 g/mol. The presence of bromine atoms at the 2 and 5 positions on the phenyl ring enhances its reactivity and interaction with biological targets, making it a valuable compound in medicinal chemistry and organic synthesis .

The biological activity of (S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride is primarily attributed to its interactions with various enzymes and receptors. The brominated phenyl ring may increase binding affinity to these targets, leading to modulation of their activity. Specific pathways affected by this compound depend on the biological context and the nature of the target molecules.

Biological Activities

Research has identified several potential biological activities associated with (S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride:

  • Anticancer Activity : Preliminary studies suggest that this compound may exhibit anticancer properties. For instance, modifications in similar compounds have shown enhanced cytotoxicity against cancer cell lines, indicating that structural features significantly influence activity .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit specific enzymes involved in metabolic pathways. For example, structural analogs have demonstrated selective inhibition against purine nucleoside phosphorylase (PNP), which is crucial in nucleotide metabolism .

Comparative Analysis

A comparative analysis with structurally similar compounds reveals unique aspects of (S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride:

Compound NameMolecular FormulaKey Features
(S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochlorideC11_{11}H16_{16}Br2_{2}ClNUnique dibromophenyl substitution; longer carbon chain
(R)-1-(2,5-Dimethylphenyl)pentan-1-amine hydrochlorideC11_{11}H16_{16}ClNContains dimethyl groups; different reactivity
(R)-1-(2-Bromophenyl)butan-1-amine hydrochlorideC10_{10}H14_{14}BrClNShorter carbon chain; fewer bromine substituents

This table highlights how variations in substitution patterns and carbon chain lengths can significantly affect the biological properties of these compounds .

Case Studies

Case Study 1: Anticancer Activity Assessment
In one study focusing on the anticancer potential of related compounds, it was found that specific substitutions on the phenyl ring led to varying degrees of cytotoxicity against A549 lung cancer cells. Compounds with brominated substitutions exhibited reduced viability in cancer cells compared to their non-brominated counterparts, suggesting that (S)-1-(2,5-Dibromophenyl)pentan-1-amine hydrochloride may similarly impact cancer cell viability .

Case Study 2: Enzyme Interaction Studies
Another investigation explored the interaction of similar dibromophenyl compounds with purine nucleoside phosphorylase. The results indicated that these compounds could effectively inhibit enzyme activity at low concentrations, providing insights into their potential therapeutic applications in conditions where PNP plays a critical role .

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